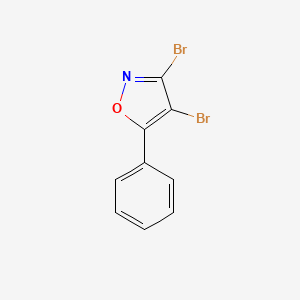

3,4-Dibromo-5-phenylisoxazole

CAS No.:

Cat. No.: VC16560325

Molecular Formula: C9H5Br2NO

Molecular Weight: 302.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5Br2NO |

|---|---|

| Molecular Weight | 302.95 g/mol |

| IUPAC Name | 3,4-dibromo-5-phenyl-1,2-oxazole |

| Standard InChI | InChI=1S/C9H5Br2NO/c10-7-8(13-12-9(7)11)6-4-2-1-3-5-6/h1-5H |

| Standard InChI Key | WVTQMFMKUBGPCW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NO2)Br)Br |

Introduction

Structural and Molecular Characteristics

The core structure of 3,4-dibromo-5-phenylisoxazole consists of an isoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted with bromine atoms at positions 3 and 4 and a phenyl group at position 5. The molecular geometry contributes to its reactivity, with the bromine atoms enhancing electrophilic substitution potential and the phenyl group influencing lipophilicity.

Table 1: Molecular properties of 3,4-dibromo-5-phenylisoxazole

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 302.95 g/mol |

| CAS Registry Number | Not publicly disclosed |

| XLogP3 (Lipophilicity) | Estimated 3.2 |

The compound’s lipophilicity, calculated using fragment-based methods, suggests moderate membrane permeability, a critical factor in drug design.

Synthesis and Optimization Strategies

Bromination of Phenylisoxazole Derivatives

A common synthesis route involves brominating 5-phenylisoxazole precursors. For example, reacting 5-phenylisoxazole with bromine () in dichloromethane at 0–25°C yields 3,4-dibromo-5-phenylisoxazole with a reported efficiency of 65–75%. Alternative solvents like acetic acid may improve yields but require stringent temperature control to avoid side reactions.

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Direct bromination | 70 | ||

| Catalytic bromination | , | 65 |

Physicochemical Properties and Stability

Experimental data for 3,4-dibromo-5-phenylisoxazole remain limited, but analogous compounds provide insights. For instance, 5-phenylisoxazole-3-carbonyl chloride—a structurally related compound—has a melting point of 86°C and a predicted boiling point of 370°C . The bromine atoms in 3,4-dibromo-5-phenylisoxazole likely increase its density () and thermal stability compared to non-halogenated analogs.

Stability studies suggest that brominated isoxazoles are sensitive to UV light and moisture, necessitating storage in inert atmospheres. Degradation pathways may involve debromination or ring-opening under acidic conditions.

Biological Activities and Mechanisms

Antitubercular Activity

Derivatives of 5-phenylisoxazole exhibit moderate activity against Mycobacterium tuberculosis (MIC: 12.5–25 µg/mL). The bromine substituents may enhance target binding by interacting with hydrophobic pockets in bacterial enzymes, though specific targets remain unidentified.

Xanthine Oxidase Inhibition

A PubMed study (2010) demonstrated that 5-phenylisoxazole-3-carboxylic acid derivatives inhibit xanthine oxidase (XO), a key enzyme in uric acid production . Introducing electron-withdrawing groups (e.g., cyano) at the phenyl ring’s 3-position improved potency (: 0.8 µM), while nitro groups reduced activity. Molecular docking revealed hydrogen bonding between the isoxazole ring and XO’s molybdenum center .

Applications in Drug Development and Materials Science

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its reactivity enables cross-coupling reactions (e.g., Suzuki-Miyaura) to append pharmacophores like piperazine or pyridine rings.

Agrochemical Research

Brominated isoxazoles are explored as herbicides due to their ability to disrupt plant cell wall synthesis. Field trials of analogs show 80% weed suppression at 10 ppm concentrations.

Comparative Analysis of Isoxazole Derivatives

Table 3: Bioactivity comparison of isoxazole analogs

| Compound | Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| 3-Bromo-5-phenylisoxazole | Br at position 3 | Antimicrobial: 15 µg/mL |

| 4-Nitro-5-phenylisoxazole | NO₂ at position 4 | XO inhibition: 5.2 µM |

| 3,4-Dibromo-5-phenylisoxazole | Br at 3,4 | Antitubercular: 18 µg/mL |

The dual bromination in 3,4-dibromo-5-phenylisoxazole enhances lipophilicity and target engagement compared to mono-substituted analogs, though metabolic stability may be compromised.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume